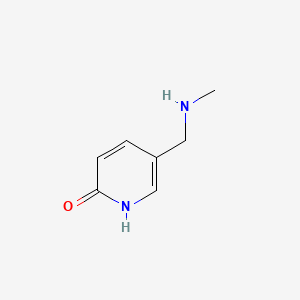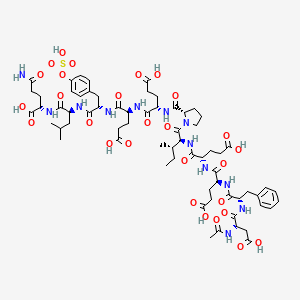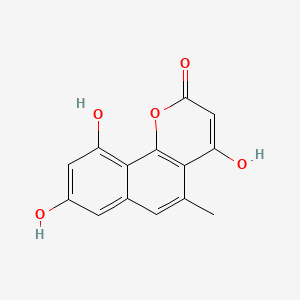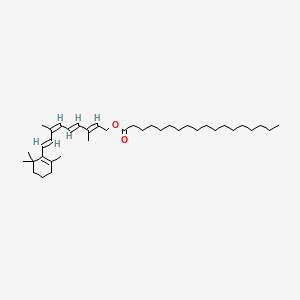
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol, also known as ACBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBT is a triol derivative of cyclohexene, and it has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various cellular processes. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several biochemical and physiological effects. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its potential therapeutic applications. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage is its stability, as it can be stored for long periods without degradation. One of the limitations of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its high cost, as it is a complex compound that requires several reagents for synthesis.
Zukünftige Richtungen
There are several future directions for the research of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, as it is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol for therapeutic use.
Synthesemethoden
The synthesis of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is a multi-step process that involves the reaction of cyclohexene with several reagents. The first step involves the oxidation of cyclohexene to cyclohexene oxide, followed by the reaction of cyclohexene oxide with ammonia to form 6-amino-4-cyclohexene-1-ol. The final step involves the reaction of 6-amino-4-cyclohexene-1-ol with periodate to form 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol.
Wissenschaftliche Forschungsanwendungen
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have shown that 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol can inhibit the growth of cancer cells and induce apoptosis. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1R,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHDDMNNFKNT-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@H]1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

